molecular formula C11H20O4 B13632680 Methyl 2-isopropyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate

Methyl 2-isopropyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13632680
M. Wt: 216.27 g/mol
InChI Key: JYHMZXCPARMUQP-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is a complex organic compound with a unique structure that includes an oxirane ring, also known as an epoxide. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an allylic alcohol precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to open the epoxide ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted compounds depending on the nucleophile employed.

Scientific Research Applications

Methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved are primarily related to the compound’s ability to undergo these ring-opening reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
  • Methyl 3-(2-chloroethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate
  • Methyl 3-(2-ethoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate

Uniqueness

Methyl 3-(2-methoxyethyl)-3-methyl-2-(propan-2-yl)oxirane-2-carboxylate is unique due to the presence of the methoxyethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 3-(2-methoxyethyl)-3-methyl-2-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C11H20O4/c1-8(2)11(9(12)14-5)10(3,15-11)6-7-13-4/h8H,6-7H2,1-5H3

InChI Key

JYHMZXCPARMUQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(O1)(C)CCOC)C(=O)OC

Origin of Product

United States

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